Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine

Synthetic intermediate Protecting group strategy Chlorpromazine metabolite synthesis

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine (CAS 62835-69-2) is a synthetic phenothiazine derivative bearing a methoxymethoxy (MOM) protecting group at the 7-position, a chlorine atom at the 2-position, and an N,N-dimethylpropanamine side chain at the 10-position of the tricyclic core. Its molecular formula is C₁₉H₂₃ClN₂O₂S with a molecular weight of 378.9 g/mol and a computed XLogP3 of 5.1.

Molecular Formula C19H23ClN2O2S
Molecular Weight 378.9 g/mol
CAS No. 62835-69-2
Cat. No. B049252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine
CAS62835-69-2
Molecular FormulaC19H23ClN2O2S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3
InChIKeySZTYZVNOORGUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine (CAS 62835-69-2): Core Identity and Procurement Context


2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine (CAS 62835-69-2) is a synthetic phenothiazine derivative bearing a methoxymethoxy (MOM) protecting group at the 7-position, a chlorine atom at the 2-position, and an N,N-dimethylpropanamine side chain at the 10-position of the tricyclic core [1]. Its molecular formula is C₁₉H₂₃ClN₂O₂S with a molecular weight of 378.9 g/mol and a computed XLogP3 of 5.1 [1]. The compound is formally classified as an intermediate in the synthesis of the 7-hydroxy analogue of chlorpromazine—a major active metabolite of the atypical antipsychotic chlorpromazine—and is supplied as a highly purified analytical standard (typical purity ≥98%) for research use [2]. It is soluble in dichloromethane, ethyl acetate, and methanol, and requires storage at −20 °C for maximum product recovery [2].

Why Generic Substitution Is Inadequate for 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine


Phenothiazine derivatives with identical core scaffolds but divergent 7-position substituents exhibit fundamentally different chemical reactivity, metabolic stability, and pharmacological profiles that preclude simple interchange. The MOM-protected 7-position of this compound is a transient masking group designed for controlled deprotection to the free 7-hydroxyl metabolite under mild acidic conditions (e.g., methanolic HCl) [1]. In contrast, the closely related 7-methoxychlorpromazine (CAS 2752-11-6) bears a permanent methyl ether that cannot be cleaved under comparable conditions, while 7-hydroxychlorpromazine (CAS 2095-62-7) itself is susceptible to rapid oxidative degradation to 7,8-dihydroxy and quinone species [2][3]. These differences in protecting-group strategy, oxidative stability, and lipophilicity (XLogP3: 5.1 for the MOM-protected form vs. ~3.9–4.7 for the free 7-OH form) mean that substituting one analog for another without verifying the specific structural feature required will compromise synthetic yield, analytical accuracy, or pharmacological interpretation [1][4]. The quantitative evidence below establishes precisely where this compound is indispensable relative to its closest comparators.

Product-Specific Quantitative Evidence: How 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine Differentiates from Closest Analogs


MOM Protecting Group Enables Controlled Deprotection to 7-Hydroxychlorpromazine Under Mild Acidic Conditions—A Capability Absent in the 7-Methoxy Analog

The methoxymethoxy (MOM) ether at position 7 of the target compound functions as a Traceless protecting group that can be selectively removed under mild acidic conditions (methanolic hydrogen chloride) to liberate the free 7-hydroxychlorpromazine metabolite [1]. In contrast, the 7-methoxy substituent of 7-methoxychlorpromazine (CAS 2752-11-6) is a stable methyl ether that resists cleavage under these conditions; demethylation of the 7-methoxy analog requires harsh reagents such as BBr₃ or AlI₃, which may compromise the acid-labile tertiary amine side chain [2]. The MOM ether thus provides a convergent synthetic route: the protected intermediate can be carried through multi-step sequences with the phenolic OH masked, then deprotected quantitatively in the final step without affecting other functional groups [1].

Synthetic intermediate Protecting group strategy Chlorpromazine metabolite synthesis

XLogP3 Lipophilicity Differentiation: MOM-Protected Form Is Substantially More Lipophilic Than 7-Hydroxychlorpromazine

The computed XLogP3 of the target compound is 5.1, reflecting the lipophilic contribution of the methoxymethoxy ether [1]. In contrast, 7-hydroxychlorpromazine (CAS 2095-62-7) has a significantly lower logP of approximately 3.92–4.68 (ChemAxon/ALOGPS predictions) due to the hydrogen-bond donor capacity of the free phenolic OH [2]. Chlorpromazine itself has a reported XLogP3 of approximately 4.88–5.18 [3]. This differential lipophilicity of approximately +0.4 to +1.2 log units versus the deprotected metabolite translates into measurably higher reversed-phase HPLC retention times and enhanced recovery from biological matrices during liquid-liquid extraction, enabling chromatographic baseline separation of the protected intermediate from its deprotected product in reaction monitoring workflows.

Lipophilicity Chromatographic retention Extraction efficiency

Enhanced Oxidative Stability Versus 7-Hydroxychlorpromazine Through Phenolic OH Masking

7-Hydroxychlorpromazine undergoes rapid oxidative degradation: upon oxidation at pH 2, it forms 7,8-dioxochlorpromazine in quantitative yield, and at physiological pH ranges (3–8), it reacts to form the 7,8-dihydroxy derivative and a substituted quinone [1][2]. These oxidative pathways are initiated at the free phenolic hydroxyl group. The MOM-protected target compound masks this reactive hydroxyl as a methoxymethyl ether, thereby blocking the initial electron-transfer step required for oxidative degradation. While direct comparative forced-degradation data for the target compound are not publicly available, the well-established structure-stability relationship for phenolic MOM ethers—which are stable under neutral and basic conditions and require strong acid for cleavage—supports the inference that the MOM-protected form possesses substantially greater resistance to autoxidation during storage and handling [3].

Oxidative degradation Storage stability Phenolic protection

Deuterated Analog (d6) Enables Isotope Dilution Mass Spectrometry with Sub-10% Experimental Error for Biological Quantification

The deuterated isotopologue of the target compound—2-chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine-d6 (MW 384.95 g/mol, +6.03 Da vs. unlabeled)—is specifically designed as a stable isotope-labeled internal standard for quantitative mass spectrometry [1]. In the established methodology for chlorpromazine metabolite quantification by GC-MS with selected ion recording, deuterium-labeled variants of chlorpromazine and its five major metabolites (including the 7-hydroxylated compounds) are used as internal standards, achieving an experimental error below 10% and quantification in the ng/mL range in biological fluids [2][3]. The +6 Da mass shift provides a clean isotopic window free from endogenous interference, enabling precise inverse isotope dilution calculations for the MOM-protected intermediate and, following deprotection, for 7-hydroxychlorpromazine itself.

Isotope dilution Internal standard GC-MS quantification

Pharmacological Differentiation: 7-Methoxy Analogs Are Inactive in Prolactin Elevation Whereas 7-Hydroxy Metabolite Retains Activity—Implications for SAR Studies

The nature of the 7-position substituent critically determines the pharmacological activity of chlorpromazine-derived phenothiazines. 7-Hydroxychlorpromazine produces increases in plasma prolactin equivalent to those produced by chlorpromazine itself, confirming that the free 7-OH metabolite retains significant dopaminergic antagonist activity [1]. In stark contrast, 7-methoxychlorpromazine (CAS 2752-11-6) had no effect on plasma prolactin levels even after 25 mg/kg i.m. administration in male rats [1]. Similarly, in earlier comparative pharmacological studies, 7-methoxychlorpromazine and chlorpromazine sulfoxide were inactive in the hexobarbital sleeping time potentiation test and markedly less active than chlorpromazine in the rotating rod test [2]. These data establish that O-alkylation at the 7-position (whether methyl or methoxymethyl) abolishes the prolactin-elevating and sedative effects, making the MOM-protected compound a valuable negative control or prodrug precursor for studies dissecting the contribution of 7-hydroxylation to chlorpromazine pharmacology.

Structure-activity relationship Dopamine receptor Prolactin biomarker

Best Research and Industrial Application Scenarios for 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine


Synthetic Intermediate for Preparative-Scale Production of 7-Hydroxychlorpromazine Analytical Reference Standard

This compound is the preferred starting material for laboratories synthesizing 7-hydroxychlorpromazine (CAS 2095-62-7) as a certified reference standard for metabolite identification. The MOM protecting group permits multi-step synthetic manipulations at other positions of the phenothiazine core without exposing the 7-OH group to oxidation, and can be removed quantitatively in the final step using methanolic hydrogen chloride under mild conditions that preserve the acid-sensitive tertiary amine side chain [1]. This convergent strategy avoids the oxidative degradation that plagues direct handling of 7-OH-CPZ (which converts to 7,8-dihydroxy and quinone species at pH 2–8) [2], and is fundamentally inaccessible using the permanently methylated 7-methoxychlorpromazine analog [3].

Stable Isotope-Labeled Internal Standard for Regulatory Bioanalysis of Chlorpromazine Metabolites

The deuterated d6 analog (MW 384.95) of this compound serves as the matched stable isotope-labeled internal standard for LC-MS/MS or GC-MS quantification of the MOM-protected intermediate and, following deprotection, 7-hydroxychlorpromazine in biological matrices. The established methodology using deuterated chlorpromazine metabolite standards achieves experimental errors below 10% with ng/mL sensitivity in plasma and CSF [4][5]. The +6 Da mass shift provides a clean isotopic window for selected ion recording or multiple reaction monitoring, enabling compliance with FDA and EMA bioanalytical method validation guidelines for pharmacokinetic and metabolism studies.

Structure-Activity Relationship (SAR) Probe for Dissecting the Role of 7-Hydroxylation in Chlorpromazine Pharmacology

The MOM-protected compound enables controlled pharmacological studies where the 7-OH group can be unmasked on demand. Comparative data show that 7-methoxychlorpromazine is completely inactive in the plasma prolactin elevation assay at 25 mg/kg i.m., whereas 7-hydroxychlorpromazine produces prolactin increases equivalent to the parent drug chlorpromazine [6]. By procuring the MOM-protected precursor, researchers can generate the active 7-OH metabolite in situ or immediately before administration, avoiding the confounding effects of pre-dose oxidative degradation that occur when 7-OH-CPZ is stored in solution [2]. This capability is critical for time-resolved pharmacological studies and for verifying that observed biological activity originates from the 7-OH species rather than from oxidative byproducts.

Chromatographic Method Development and System Suitability Testing for Related Substances Analysis

With its distinct molecular weight (378.9 g/mol, +44 Da vs. 7-OH-CPZ) and higher lipophilicity (XLogP3 = 5.1 vs. ~3.9–4.7 for 7-OH-CPZ) [7][8], this compound serves as an ideal system suitability marker for HPLC method development aimed at resolving protected synthetic intermediates from deprotected final products. The predicted basic pKa of 9.43 ± 0.28 supports retention on reversed-phase columns under alkaline mobile phase conditions, while its solubility profile in DCM, ethyl acetate, and methanol facilitates straightforward preparation of calibration standards for reaction monitoring by HPLC-UV or LC-MS.

Quote Request

Request a Quote for 2-Chloro-7-(methoxymethoxy)-N,N-dimethyl-10H-phenothiazine-10-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.